molecular formula C8H6 B12057671 Ethynylbenzene-13C2

Ethynylbenzene-13C2

Cat. No.: B12057671
M. Wt: 104.12 g/mol
InChI Key: UEXCJVNBTNXOEH-ZDOIIHCHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethynylbenzene-13C2 can be synthesized through various methods. One common method involves the Sonogashira coupling reaction, where a terminal alkyne (such as Ethynylbenzene) is coupled with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs in an organic solvent like tetrahydrofuran under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound involves the same principles as laboratory synthesis but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Ethynylbenzene-13C2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Bromine in an organic solvent like carbon tetrachloride.

Major Products:

    Oxidation: Benzoic acid.

    Reduction: Ethylbenzene.

    Substitution: Bromo derivatives of this compound.

Scientific Research Applications

Ethynylbenzene-13C2 has diverse applications in scientific research:

Comparison with Similar Compounds

    Ethynylbenzene (Phenylacetylene): The non-labeled analogue of Ethynylbenzene-13C2.

    1,4-Diethynylbenzene: A compound with two ethynyl groups attached to a benzene ring.

    Styrene: An important industrial compound derived from Ethynylbenzene.

Uniqueness: this compound is unique due to its isotopic labeling, which makes it valuable for tracing and studying reaction mechanisms and metabolic pathways. This isotopic labeling distinguishes it from its non-labeled counterparts and enhances its utility in scientific research .

Properties

Molecular Formula

C8H6

Molecular Weight

104.12 g/mol

IUPAC Name

(1,2-13C2)ethynylbenzene

InChI

InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H/i1+1,2+1

InChI Key

UEXCJVNBTNXOEH-ZDOIIHCHSA-N

Isomeric SMILES

[13CH]#[13C]C1=CC=CC=C1

Canonical SMILES

C#CC1=CC=CC=C1

Origin of Product

United States

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